molecular formula C24H30O B14312984 Bis(pentamethylphenyl)ethen-1-one CAS No. 112752-37-1

Bis(pentamethylphenyl)ethen-1-one

Cat. No.: B14312984
CAS No.: 112752-37-1
M. Wt: 334.5 g/mol
InChI Key: IUMXTZIOVZJNLN-UHFFFAOYSA-N
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Description

Bis(pentamethylphenyl)ethen-1-one is a sterically hindered diarylketone known for its unique structural and chemical properties. This compound is characterized by the presence of two pentamethylphenyl groups attached to an ethenone moiety, making it a significant subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pentamethylphenyl)ethen-1-one typically involves the desilylation of ketene acetals. For instance, the desilylation of ketene acetals (5) and (9) provides the ene-1,1-diols (6) and (10), which undergo relatively slow ketonization and are oxidized to stable free radicals in basic solution . Another method involves the reaction of sterically hindered diarylketenes with water, leading to the formation of ene-1,1-diols .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.

Scientific Research Applications

Bis(pentamethylphenyl)ethen-1-one has several scientific research applications:

    Chemistry: Used in the study of sterically hindered enols and their reactions.

    Biology: Investigated for its potential interactions with biological molecules due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Comparison with Similar Compounds

Bis(pentamethylphenyl)ethen-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific steric hindrance and the stability of its reaction products, making it a valuable compound for various scientific studies.

Properties

CAS No.

112752-37-1

Molecular Formula

C24H30O

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C24H30O/c1-12-14(3)18(7)23(19(8)15(12)4)22(11-25)24-20(9)16(5)13(2)17(6)21(24)10/h1-10H3

InChI Key

IUMXTZIOVZJNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=C=O)C2=C(C(=C(C(=C2C)C)C)C)C)C)C

Origin of Product

United States

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